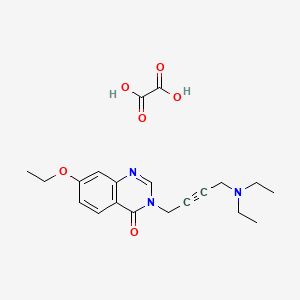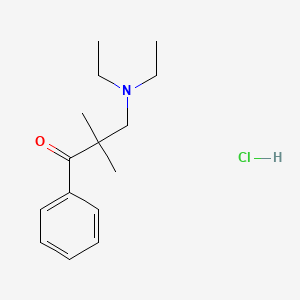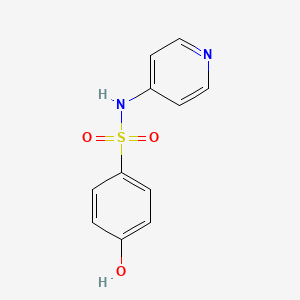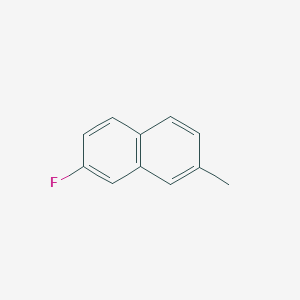![molecular formula C8H9ClO3 B13747873 Exo-2-chloro-5-oxo-bicyclo[2.2.1]heptane-syn-7-carboxylic acid CAS No. 62696-50-8](/img/structure/B13747873.png)
Exo-2-chloro-5-oxo-bicyclo[2.2.1]heptane-syn-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Exo-2-chloro-5-oxo-bicyclo[221]heptane-syn-7-carboxylic acid is a chemical compound with the molecular formula C8H8ClO3 It is a bicyclic compound featuring a chlorine atom, a ketone group, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of exo-2-chloro-5-oxo-bicyclo[2.2.1]heptane-syn-7-carboxylic acid typically involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile). The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Exo-2-chloro-5-oxo-bicyclo[2.2.1]heptane-syn-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Exo-2-chloro-5-oxo-bicyclo[2.2.1]heptane-syn-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of specialty chemicals or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism by which exo-2-chloro-5-oxo-bicyclo[2.2.1]heptane-syn-7-carboxylic acid exerts its effects depends on its interaction with molecular targets. The chlorine atom and ketone group can participate in various chemical interactions, such as hydrogen bonding or covalent bonding with enzymes or receptors. These interactions can modulate the activity of biological pathways, leading to specific physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Known for its biological activity and used in the synthesis of natural products.
2-Chloronorbornane: Shares a similar bicyclic structure but lacks the ketone and carboxylic acid groups.
Uniqueness
Exo-2-chloro-5-oxo-bicyclo[221]heptane-syn-7-carboxylic acid is unique due to the presence of both a chlorine atom and a ketone group within its bicyclic structure
Propiedades
Número CAS |
62696-50-8 |
|---|---|
Fórmula molecular |
C8H9ClO3 |
Peso molecular |
188.61 g/mol |
Nombre IUPAC |
2-chloro-5-oxobicyclo[2.2.1]heptane-7-carboxylic acid |
InChI |
InChI=1S/C8H9ClO3/c9-5-1-4-6(10)2-3(5)7(4)8(11)12/h3-5,7H,1-2H2,(H,11,12) |
Clave InChI |
GITMDXBNYPOUCJ-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(C(C1Cl)CC2=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


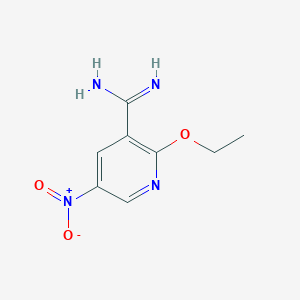

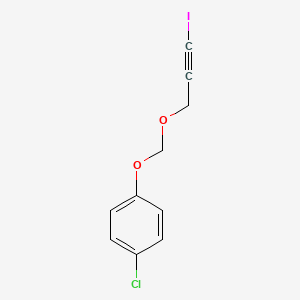



![tert-butyl N-[3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propyl]carbamate](/img/structure/B13747834.png)


